molecular formula C17H18N6O3S B2446741 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 921537-53-3

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2446741
CAS RN: 921537-53-3
M. Wt: 386.43
InChI Key: JWOVOSWJLJQBBD-UHFFFAOYSA-N
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Description

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Devices

The incorporation of redox-active compounds like our target molecule into electrochromic devices has gained significant interest. These devices can change their optical properties (such as color or transparency) in response to an applied voltage. By utilizing the redox properties of the compound, it can be integrated into electrochromic windows, smart mirrors, and displays.

Relevant Research: A study by Ngue et al. successfully incorporated a redox-active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), into Mn(II)/Cu(II)-based coordination frameworks. The work involved solution-state in situ spectroelectrochemistry, providing insights into charge delocalization and optical properties .

Energetic Materials

Energetic compounds play a crucial role in propellants, explosives, and pyrotechnics. Our compound’s unique structure may contribute to its use in this field. Further research is needed to explore its energy release properties and stability.

Relevant Research: While not directly related to our compound, studies on nitrogen-rich energetic salts based on 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) provide insights into similar chemical motifs .

Crystal Morphology Control

Understanding crystal growth and morphology is essential for various applications. Researchers have investigated how cooling rates, initial concentrations, and stirring rates affect crystal shapes. Our compound’s crystal morphology could be manipulated for specific purposes .

Hybrid Molecules

Combining different heterocyclic motifs can lead to novel hybrid molecules with enhanced properties. Our compound’s tetrazole and triazole moieties might be modified to create such hybrids for specific applications.

Relevant Research: A study synthesized a hybrid molecule by modifying the cyano group of a nitro-triazole compound. The resulting compound exhibited interesting properties relevant to energetic materials chemistry .

properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-11-9-14(21-26-11)18-15(24)10-27-17-20-19-16-22(7-8-23(16)17)12-3-5-13(25-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOVOSWJLJQBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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